6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20197842
InChI: InChI=1S/C21H26ClNO6/c1-13-10-19(25)27-16-12-17(15(22)11-14(13)16)28-18(24)8-6-5-7-9-23-20(26)29-21(2,3)4/h10-12H,5-9H2,1-4H3,(H,23,26)
SMILES:
Molecular Formula: C21H26ClNO6
Molecular Weight: 423.9 g/mol

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

CAS No.:

Cat. No.: VC20197842

Molecular Formula: C21H26ClNO6

Molecular Weight: 423.9 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate -

Specification

Molecular Formula C21H26ClNO6
Molecular Weight 423.9 g/mol
IUPAC Name (6-chloro-4-methyl-2-oxochromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Standard InChI InChI=1S/C21H26ClNO6/c1-13-10-19(25)27-16-12-17(15(22)11-14(13)16)28-18(24)8-6-5-7-9-23-20(26)29-21(2,3)4/h10-12H,5-9H2,1-4H3,(H,23,26)
Standard InChI Key FMYNCQMDLAWYFX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNC(=O)OC(C)(C)C

Introduction

Structural Characteristics and Molecular Identity

Core Chromenone Backbone

The compound features a 2H-chromen-2-one (coumarin) backbone, a bicyclic structure comprising a benzene ring fused to a pyrone ring. The chromenone core is substituted at positions 4, 6, and 7:

  • 4-Methyl group: A methyl substituent enhances hydrophobicity and influences electronic distribution.

  • 6-Chloro group: Chlorination at this position typically augments electrophilic reactivity and metabolic stability.

  • 7-Oxyhexanoate side chain: A six-carbon ester linkage bridges the chromenone core to a tert-butoxycarbonyl (Boc)-protected amine.

Table 1: Structural Descriptors

PropertyValue
Molecular FormulaC₂₁H₂₅ClN₂O₆
Molecular Weight (g/mol)437.89
Functional GroupsChromenone, ester, Boc-amine

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound likely involves sequential functionalization of the chromenone core, as inferred from analogous chromenone derivatives:

  • Chromenone Formation:

    • Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the 2H-chromen-2-one scaffold.

    • Chlorination at position 6 via electrophilic substitution (e.g., Cl₂/FeCl₃).

  • Esterification at Position 7:

    • Coupling of 6-chloro-4-methyl-2-oxochromen-7-ol with 6-[(tert-butoxycarbonyl)amino]hexanoic acid using DCC/DMAP or EDCI/HOBt.

  • Boc Protection:

    • The primary amine on the hexanoate side chain is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
1Cl₂, FeCl₃, 0–5°C, 12 h65–75
2EDCI, HOBt, DMF, rt, 24 h50–60
3Boc₂O, DMAP, CH₂Cl₂, rt, 6 h85–90

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) due to hydrophobic Boc and chromenone groups; soluble in DMSO, DMF, and dichloromethane.

  • Stability: Stable under inert storage (-20°C) but susceptible to hydrolysis in acidic/basic conditions (e.g., Boc deprotection at pH <4) .

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc-CH₃), 2.38 (s, 3H, Ar-CH₃), 3.15 (t, 2H, NHCH₂), 6.35 (s, 1H, H-3), 7.45 (s, 1H, H-5).

  • IR (cm⁻¹): 1745 (C=O ester), 1680 (C=O chromenone), 1520 (N-H bend).

Reactivity and Functional Transformations

Hydrolysis and Deprotection

  • Ester Hydrolysis: Under basic conditions (NaOH/EtOH), the hexanoate ester cleaves to yield 6-[(tert-butoxycarbonyl)amino]hexanoic acid.

  • Boc Deprotection: Treatment with TFA/DCM removes the Boc group, generating a primary amine .

Electrophilic Substitution

The chloro substituent at position 6 can undergo nucleophilic aromatic substitution (e.g., with amines or alkoxides) under high-temperature conditions.

Biological Activity and Applications

Industrial Applications

  • Protecting Group Strategy: The Boc-amine moiety enables controlled release in prodrug designs .

  • Polymer Chemistry: As a monomer for functionalized polyesters.

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